molecular formula C16H19N3O2S B2401316 N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034237-97-1

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2401316
M. Wt: 317.41
InChI Key: UNMLFBHTDVXREL-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly known as PTEN inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. PTEN is a tumor suppressor gene that plays a crucial role in regulating cell growth and division. Inhibition of PTEN has been found to promote cell proliferation and survival, making it an attractive target for cancer therapy.

Scientific Research Applications

Corrosion Inhibition

Nicotinamide derivatives have been synthesized and evaluated for their corrosion inhibition effects on mild steel in acidic solutions. These studies indicate that such compounds can effectively protect against corrosion, making them valuable for industrial applications where metal preservation is critical. The adsorption of these inhibitors on mild steel surfaces follows the Langmuir isotherm model, suggesting a strong and uniform adsorption process which is essential for effective corrosion protection (Chakravarthy, Mohana, & Kumar, 2014).

Biochemical Studies

Nicotinamide derivatives also play a significant role in biochemical research. For instance, the fluorescent analog of nicotinamide adenine dinucleotide has been synthesized for use in studies of enzyme-catalyzed reactions. This enables the monitoring of biochemical processes with high specificity and sensitivity, highlighting the utility of nicotinamide derivatives in probing complex biological systems (Barrio, Secrist, & Leonard, 1972).

Coordination Chemistry

Research into the coordination chemistry of nicotinamide derivatives with metals like mercury(II) has provided insights into potential applications in materials science and catalysis. These studies explore the binding modes and coordination behavior of nicotinamide derivatives, which are essential for designing new materials with desired properties (Ahuja, Singh, & Rai, 1975).

Chemical Synthesis and Reactions

Nicotinamide derivatives are valuable intermediates in the synthesis of complex organic molecules. Their reactivity has been harnessed to create a variety of heterocyclic compounds, demonstrating their versatility in organic synthesis. Such compounds have potential applications in pharmaceuticals, agrochemicals, and materials science (Goto, Saito, & Sato, 1987).

Metabolic Pathways

The metabolism of nicotinic acid and nicotinamide to various biologically active metabolites has been studied, revealing the crucial role of nicotinamide derivatives in mammalian metabolism. Understanding these pathways is important for developing therapeutic strategies for conditions associated with niacin deficiency or excess (Quinn & Greengard, 1966).

properties

IUPAC Name

N-(2-pyrrol-1-ylethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(17-6-9-19-7-1-2-8-19)13-3-4-15(18-11-13)21-14-5-10-22-12-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMLFBHTDVXREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCN3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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